molecular formula C13H17ClN2 B8528325 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride CAS No. 67036-97-9

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride

Cat. No.: B8528325
CAS No.: 67036-97-9
M. Wt: 236.74 g/mol
InChI Key: SONPMPUHCHDTQZ-QCCGTXRUSA-N
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Description

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride typically involves the condensation of 3,5-dimethylpyrrole with an aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to other pyrrole derivatives .

Properties

CAS No.

67036-97-9

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13;/h5-7,14H,1-4H3;1H/b13-7-;

InChI Key

SONPMPUHCHDTQZ-QCCGTXRUSA-N

Isomeric SMILES

CC\1=CC(=N/C1=C\C2=C(C=C(N2)C)C)C.Cl

Canonical SMILES

CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C.Cl

Origin of Product

United States

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